8-Chloro-1,5-naphthyridin-3-ol

Description

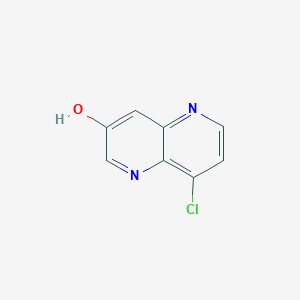

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-1,5-naphthyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-1-2-10-7-3-5(12)4-11-8(6)7/h1-4,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZIBZMIDJJLLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=NC2=C1Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Pharmacophore Engineering: A Technical Guide to 8-Chloro-1,5-naphthyridin-3-ol (CAS 1071541-08-6)

Introduction and Strategic Significance

In the landscape of modern oncology drug discovery, the architectural precision of small-molecule inhibitors dictates their clinical efficacy. 8-Chloro-1,5-naphthyridin-3-ol (CAS 1071541-08-6) is a highly specialized bicyclic heteroaromatic intermediate utilized extensively in the synthesis of novel antineoplastic agents[1].

As a privileged scaffold, the 1,5-naphthyridine core mimics the hinge-binding capabilities of traditional quinolines and quinazolines while offering a distinct electron density profile. This unique electronic distribution often translates to improved metabolic stability and favorable aqueous solubility. This technical guide explores the physicochemical properties, structural rationale, and validated synthetic protocols for deploying this intermediate in the development of c-Met (Hepatocyte Growth Factor Receptor) and Aurora kinase inhibitors[1][2].

Physicochemical Profiling

Understanding the baseline properties of CAS 1071541-08-6 is critical for predicting its behavior in downstream synthetic steps and its influence on the final Active Pharmaceutical Ingredient (API)[2][3].

| Property | Value |

| Chemical Name | 8-Chloro-1,5-naphthyridin-3-ol |

| CAS Registry Number | 1071541-08-6 |

| Molecular Formula | C8H5ClN2O |

| Molecular Weight | 180.59 g/mol |

| Predicted Boiling Point | 312.2 ± 37.0 °C |

| Predicted Density | 1.333 ± 0.06 g/cm³ |

| LogP (Octanol/Water) | 1.8 |

| Hydrogen Bond Donors | 1 (Hydroxyl group) |

| Hydrogen Bond Acceptors | 3 (N1, N5, O) |

Mechanistic Role in Kinase Inhibition

The structural anatomy of 8-chloro-1,5-naphthyridin-3-ol provides three distinct vectors for pharmacophore optimization:

-

The 1,5-Naphthyridine Core: Acts as a bidentate or monodentate hydrogen bond acceptor at the kinase hinge region. In c-Met inhibitors, this core physically blocks ATP from binding, thereby shutting down downstream PI3K/AKT and MAPK/ERK signaling pathways that drive tumor metastasis[1].

-

The 8-Chloro Substituent: Occupies the hydrophobic pocket adjacent to the gatekeeper residue. The chlorine atom provides precise steric bulk and lipophilicity, enhancing binding affinity without violating Lipinski's rules of drug-likeness.

-

The 3-Hydroxyl Handle: Serves as the critical synthetic vector. In rational drug design, this hydroxyl group is typically alkylated to introduce solubilizing moieties, macrocyclic linkers, or basic amines that project outward into the solvent-exposed channel of the kinase domain[1].

Fig 1: Logical relationship of c-Met signaling inhibition by naphthyridine-derived pharmacophores.

Validated Synthetic Methodologies

Ensuring reproducibility and safety in the synthesis of halogenated heteroaromatics is paramount. The following protocols act as self-validating systems, derived from established patent literature for synthesizing and functionalizing CAS 1071541-08-6[1][4].

Protocol A: Boron Tribromide-Mediated Demethylation

Objective: Cleave the methyl ether of 8-chloro-3-methoxy-1,5-naphthyridine to yield 8-chloro-1,5-naphthyridin-3-ol.

Causality & Rationale: Boron tribromide (BBr₃) is a potent Lewis acid that coordinates with the ether oxygen, facilitating the cleavage of the O-CH₃ bond. Dichloroethane (DCE) is selected as the solvent over dichloromethane (DCM) to allow a higher reaction temperature (60°C). This thermal energy is necessary to overcome the electron-withdrawing deactivation caused by the naphthyridine nitrogens and the 8-chloro group, ensuring complete conversion[1][2].

Step-by-Step Workflow:

-

Setup: In a pressure-resistant vial, charge 8-chloro-3-methoxy-1,5-naphthyridine (2.5 g, 12.8 mmol) and dichloroethane (21.4 mL, 0.6 M) under an inert nitrogen atmosphere.

-

Reagent Addition: Carefully add boron tribromide (13.4 mL, 141.3 mmol). (Caution: BBr₃ reacts violently with moisture; handle strictly under inert conditions).

-

Reaction: Seal the vessel and stir the mixture at 60°C for 16 hours.

-

Self-Validating Quench: Cool the reaction mixture in an ice bath and dilute with dichloromethane (200 mL). Allow the mixture to sit under a nitrogen stream until all fuming ceases . The cessation of fuming is the built-in visual indicator that the excess BBr₃ has been completely neutralized and it is safe to proceed.

-

Isolation: Filter the resulting yellow solid material and dry under high vacuum.

-

Purification: Suspend the solid in a 40% mixture of (90:10:1 DCM/MeOH/NH₄OH) in DCM and purify via silica gel chromatography to afford the product (1.3 g, 56% yield).

-

Analytical Confirmation: MS [M+H] = 181.2 (Calculated for C▵H₅ClN₂O = 180.59)[1].

Protocol B: Downstream Alkylation (Etherification)

Objective: Convert the 3-hydroxyl group into a reactive bromoethoxy linker for further API construction.

Causality & Rationale: N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to maximize the nucleophilicity of the naphthyridin-3-ol oxygen by leaving the anion relatively unsolvated. A vast excess of 1,2-dibromoethane is used to statistically favor mono-alkylation and prevent the formation of bridged naphthyridine dimers[4].

Step-by-Step Workflow:

-

Setup: In a resealable pressure bottle, combine 8-chloro-1,5-naphthyridin-3-ol (400 mg, 2.2 mmol), 1,2-dibromoethane (3.2 mL, 37.7 mmol), and DMF (14.8 mL, 0.15 M)[4].

-

Reaction: Seal the vessel and submerge in a pre-heated oil bath at 65°C. Stir for 4 hours.

-

Workup: Cool to room temperature. Pass the mixture through a pad of celite to remove insoluble byproducts. Self-validating step: The filtrate must be completely clear, indicating the successful removal of inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify via ISCO silica gel chromatography to yield 3-(2-bromoethoxy)-8-chloro-1,5-naphthyridine.

Fig 2: Synthetic workflow from methoxy precursor to the alkylated bromoethoxy derivative.

Conclusion

8-Chloro-1,5-naphthyridin-3-ol is vastly more than a simple chemical intermediate; it is a strategically designed pharmacophore module. By leveraging the robust demethylation and alkylation protocols outlined above, medicinal chemists can efficiently access a vast chemical space of c-Met and Aurora kinase inhibitors, accelerating the pipeline of targeted antineoplastic therapies.

References

- European Patent Office. "6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)-ONE DERIVATIVES AS C-MET INHIBITORS" (EP3170824A1).

- Google Patents. "Fused heterocyclic derivatives and methods of use" (US9066954B2).

- MolAid Chemical Database. "8-chloro-3-methoxy-1,5-naphthyridine / 8-chloro-1,5-naphthyridin-3-ol Properties".

Sources

An In-depth Technical Guide to 8-Chloro-1,5-naphthyridin-3-ol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] This technical guide focuses on the specific, albeit not widely documented, compound 8-Chloro-1,5-naphthyridin-3-ol . Due to the limited availability of direct experimental data for this molecule, this document provides a comprehensive theoretical and practical framework for its synthesis, characterization, and potential utility. By leveraging established synthetic methodologies for analogous 1,5-naphthyridine derivatives, we present a scientifically grounded guide for researchers interested in exploring this and related chemical entities. The proposed synthetic routes, detailed experimental protocols, and discussion of potential biological relevance are based on authoritative chemical literature and data from closely related compounds.

Chemical Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is the precise definition of its structure and core physicochemical properties.

Chemical Structure

The chemical structure of 8-Chloro-1,5-naphthyridin-3-ol is defined by a fused bicyclic system composed of two pyridine rings, with a chlorine atom at position 8 and a hydroxyl group at position 3.

Figure 1: Chemical structure of 8-Chloro-1,5-naphthyridin-3-ol.

Physicochemical Data

The following table summarizes the calculated and estimated physicochemical properties of 8-Chloro-1,5-naphthyridin-3-ol. It is important to note that these are theoretical values and experimental determination is recommended for precise data.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₅ClN₂O | - |

| Molecular Weight | 180.59 g/mol | Calculated |

| CAS Number | Not available | - |

Proposed Synthetic Pathways and Methodologies

Given the absence of a documented synthesis for 8-Chloro-1,5-naphthyridin-3-ol, we propose two plausible synthetic routes based on established transformations of the 1,5-naphthyridine core. The key is the strategic introduction or unmasking of the hydroxyl group at the C3 position.

Pathway A: Demethylation of 8-Chloro-3-methoxy-1,5-naphthyridine

A common and effective method for the preparation of phenolic compounds is the cleavage of a methyl ether.[2][3][4] This pathway involves the synthesis of the 3-methoxy precursor followed by demethylation.

Figure 2: Proposed synthesis of 8-Chloro-1,5-naphthyridin-3-ol via demethylation.

Rationale: The ether cleavage of aryl methyl ethers is a robust and well-documented reaction in organic synthesis.[4] Reagents such as boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr) are effective for this transformation.[5] This method is advantageous as the methoxy precursor is likely accessible through established naphthyridine synthesis routes.

Pathway B: Hydrolysis of 8-Chloro-1,5-naphthyridin-3-amine

Another viable approach is the conversion of an amino group to a hydroxyl group. This is a classical transformation in aromatic chemistry, typically proceeding through a diazonium salt intermediate.

Figure 3: Proposed synthesis via hydrolysis of the corresponding 3-amino derivative.

Rationale: The starting material, 8-Chloro-1,5-naphthyridin-3-amine, is a known compound (CAS 1151802-19-5), which makes this route attractive.[6][7] The conversion of an aromatic amine to a phenol via diazotization and subsequent hydrolysis is a fundamental reaction, though yields can be variable depending on the substrate's stability and reaction conditions.[8]

Detailed Experimental Protocols

The following protocols are generalized procedures based on analogous reactions reported in the literature. Researchers should perform small-scale trials to optimize conditions for this specific substrate.

Protocol for Pathway A: Demethylation

Step 1: Synthesis of 8-Chloro-3-methoxy-1,5-naphthyridine (Hypothetical)

This precursor could potentially be synthesized via a Skraup or Gould-Jacobs reaction starting from a suitably substituted 3-aminopyridine.[1][9]

Step 2: Demethylation using Boron Tribromide

-

Dissolve 8-Chloro-3-methoxy-1,5-naphthyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a 1M solution of boron tribromide (BBr₃) in DCM (1.2 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 8-Chloro-1,5-naphthyridin-3-ol.

Protocol for Pathway B: Hydrolysis

-

Suspend 8-Chloro-1,5-naphthyridin-3-amine (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 10-20% v/v).[6][7]

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Slowly heat the reaction mixture to 80-100 °C and maintain this temperature until nitrogen evolution ceases.

-

Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 8-Chloro-1,5-naphthyridin-3-ol.

Potential Applications in Drug Discovery

The 1,5-naphthyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets. Derivatives of 1,5-naphthyridine have shown a broad spectrum of biological activities.

-

Kinase Inhibition: Many naphthyridine derivatives have been investigated as kinase inhibitors for the treatment of cancer. The planar, heterocyclic nature of the scaffold allows it to fit into the ATP-binding pocket of various kinases.

-

Antiparasitic Activity: Substituted 1,5-naphthyridines have demonstrated promising activity against parasites such as Leishmania infantum.[9]

-

Antimalarial Agents: The related 4-hydroxy-1,5-naphthyridine is a key intermediate in the synthesis of some antimalarial compounds.[9]

-

Central Nervous System (CNS) Activity: The rigid structure of the naphthyridine core makes it suitable for targeting receptors and enzymes in the central nervous system.

The introduction of a chloro and a hydroxyl group on the 1,5-naphthyridine scaffold, as in 8-Chloro-1,5-naphthyridin-3-ol, provides handles for further chemical modification and can influence the molecule's electronic properties and hydrogen bonding capabilities, which are critical for drug-receptor interactions.

Conclusion

While 8-Chloro-1,5-naphthyridin-3-ol is not a widely available or extensively studied compound, its synthesis is feasible through established chemical transformations of the 1,5-naphthyridine ring system. This technical guide provides a robust starting point for researchers wishing to synthesize and investigate this molecule. The proposed synthetic pathways, based on the demethylation of a methoxy precursor or the hydrolysis of an amino precursor, offer reliable methods for accessing this compound. The known biological activities of related 1,5-naphthyridine derivatives suggest that 8-Chloro-1,5-naphthyridin-3-ol could be a valuable building block for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research into the synthesis and biological evaluation of this and related compounds is warranted.

References

-

Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

-

University of Dundee. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. [Link]

-

González-Bacerio, J., Fuertes, M. A., Pérez-Pertejo, Y., Balaña-Fouce, R., Reguera, R. M., Palacios, F., & Alonso, C. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European journal of medicinal chemistry, 155, 277–287. [Link]

-

ResearchGate. (2025). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

-

Wikipedia. (n.d.). Ether cleavage. [Link]

-

Chemistry Steps. (2020). Reactions of Ethers-Ether Cleavage. [Link]

-

Longdom Publishing. (2022). Synthesis and Cleavage of Ethers. [Link]

-

PubChem. (n.d.). 1,5-Naphthyridine. [Link]

-

Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

-

ResearchGate. (2016). Easy Ether cleavage. [Link]

-

ResearchGate. (n.d.). Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives. [Link]

-

ACS Publications. (n.d.). RELATIVE EASE OF CYCLIZATION OF 2-, 3-, AND 4-AMINOPYRIDINE DERIVATIVES. SYNTHESIS OF NAPHTHYRIDINES1. [Link]

-

Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. [Link]

-

ResearchGate. (2016). How to hydrolyses amide to amine in laboratory method? [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ether cleavage - Wikipedia [en.wikipedia.org]

- 3. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. 1151802-19-5|8-chloro-1,5-naphthyridin-3-amine|BLD Pharm [bldpharm.com]

- 7. 8-Chloro-1,5-naphthyridin-3-amine/CAS:1151802-19-5-HXCHEM [hxchem.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action [uhra.herts.ac.uk]

Advanced Safety and Handling Whitepaper: 8-Chloro-1,5-naphthyridin-3-ol in Kinase Inhibitor Development

Executive Summary

8-Chloro-1,5-naphthyridin-3-ol (CAS: 1071541-08-6) is a highly specialized heteroaromatic building block utilized extensively in the discovery and synthesis of receptor tyrosine kinase (RTK) inhibitors, most notably c-Met and Aurora kinase modulators [[1]](). While its structural properties make it an ideal bioisostere for quinoline-based drug candidates, the electron-deficient nature of the 1,5-naphthyridine core presents unique reactivity and toxicity profiles. This whitepaper provides researchers and drug development professionals with an in-depth, self-validating guide to the physicochemical properties, mechanistic toxicology, and safe handling protocols for this critical intermediate.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of 8-chloro-1,5-naphthyridin-3-ol is the first step in predicting its behavior in both synthetic workflows and biological exposure scenarios. The compound is typically synthesized via the demethylation of 8-chloro-3-methoxy-1,5-naphthyridine using boron tribromide (BBr3) in 1,2-dichloroethane .

Quantitative Data & Structural Implications

| Property | Value | Causality / Implication for Handling |

| Chemical Name | 8-Chloro-1,5-naphthyridin-3-ol | Defines the core scaffold and functional handles. |

| CAS Number | 1071541-08-6 | Primary identifier for inventory and SDS tracking [[2]]([Link]). |

| Molecular Formula | C8H5ClN2O | Dictates exact mass for LC-MS validation workflows . |

| Molecular Weight | 180.59 g/mol | Low molecular weight facilitates rapid dermal and mucosal penetration . |

| Appearance | Off-white to pale yellow solid | Fine powders are prone to aerosolization; necessitates local exhaust ventilation (LEV). |

| Solubility | Soluble in DMF, DMSO | Polar aprotic solvents act as transdermal carriers, increasing systemic exposure risk. |

Hazard Identification & Mechanistic Toxicology

Based on the reactivity of the naphthyridine class and its direct precursors, 8-chloro-1,5-naphthyridin-3-ol triggers specific Global Harmonized System (GHS) hazard classifications [[3]]([Link]).

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The Causality of Toxicity (Mechanistic Insight)

The toxicity of this compound is not merely a function of its physical state, but its inherent electronic structure. The 1,5-naphthyridine ring contains two electron-withdrawing nitrogen atoms that significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic system. Consequently, the chlorine atom at the C8 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) .

Upon accidental exposure, this electrophilic center can covalently bind to nucleophilic residues (such as cysteine thiols or lysine amines) on cellular proteins. This haptenization process triggers localized inflammatory cascades, presenting macroscopically as severe irritation, erythema, or potential sensitization.

Figure 1: Mechanism of c-Met kinase inhibition by 8-chloro-1,5-naphthyridin-3-ol derivatives.

Experimental Protocol: Safe Utilization & O-Alkylation

To demonstrate the safe handling of 8-chloro-1,5-naphthyridin-3-ol in a drug discovery setting, the following protocol details its O-alkylation to form 3-(2-bromoethoxy)-8-chloro-1,5-naphthyridine—a critical intermediate for c-Met inhibitors .

PPE Requirements: Nitrile gloves (≥ 8 mil thickness), chemical safety goggles, and a fitted respirator (N95/P100) if handling outside a fume hood. Standard latex offers insufficient permeation resistance to halogenated heterocycles dissolved in polar aprotic solvents.

Step-by-Step Methodology

-

Preparation: In a properly ventilated fume hood, charge a resealable pressure bottle with 8-chloro-1,5-naphthyridin-3-ol (400 mg, 2.2 mmol) .

-

Causality: Pressure bottles contain potential outgassing and ensure controlled heating without solvent loss.

-

-

Reagent Addition: Add 1,2-dibromoethane (excess) and anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF provides optimal solubility for the naphthyridine core and accelerates the SN2 displacement.

-

-

Base Addition: Add finely powdered Potassium Carbonate (K2CO3, 3.0 eq).

-

Causality: K2CO3 provides a pKa sufficient to deprotonate the 3-hydroxyl group into a reactive phenoxide-like nucleophile without causing competing hydrolysis of the 8-chloro substituent.

-

-

Reaction Execution: Seal the vessel and heat to 80°C for 4 hours.

-

Self-Validating Check (Critical): Withdraw a 5 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.

-

Validation System: The reaction is definitively complete when the

181

-

-

Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with 5% aqueous LiCl to remove residual DMF.

Emergency Response & Decontamination Workflow

In the event of an accidental spill, standard sweeping is insufficient due to the risk of aerosolizing the active pharmaceutical ingredient (API) intermediate.

Self-Validating Decontamination Protocol

-

Containment: Cover the solid spill with damp vermiculite or sand to prevent dust generation.

-

Neutralization: Wash the affected surface with a 1% aqueous Sodium Carbonate (

) solution. This mild base helps hydrolyze any highly reactive electrophilic species without generating exothermic heat. -

Self-Validating Cleanliness Check: After wiping the area, swab the surface and expose the swab to a handheld UV lamp (254 nm).

-

Validation: The 1,5-naphthyridine core is highly UV-active. The complete absence of fluorescence or UV quenching on the swab validates the total removal of the chemical hazard.

-

Figure 2: Self-validating emergency spill response workflow for halogenated naphthyridines.

References

-

[2] Capot Chemical. "1071541-08-6 | 8-chloro-1,5-naphthyridin-3-ol". Capot Químico Product Catalog. Available at: [Link]

-

[4] CoreSyn. "8-chloro-1,5-naphthyridin-3-ol | CM31594". CoreSyn Chemical Database. Available at: [Link]

-

[5] Capot Chemical (China). "1071541-08-6 | 8-chloro-1,5-naphthyridin-3-ol". 科邦特化工. Available at: [Link]

-

[1] European Patent Office. "6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)-ONE DERIVATIVES AS C-MET INHIBITORS". Patent Database. Available at:

-

[3] MolAid. "8-Chloro-3-methoxy-1,5-naphthyridine | 952059-69-7". 摩熵化学 Chemical Database. Available at: [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 1071541-08-6 | 8-cloro-1,5-naftiridin-3-ol | 8-chloro-1,5-naphthyridin-3-ol - Capot Químico [capotchem.com]

- 3. 8-氯-3-甲氧基-1,5-萘啶 - CAS号 952059-69-7 - 摩熵化学 [molaid.com]

- 4. 1071541-08-6,8-氯-1,5-萘啶-3-醇_科盛医药 [coresyn.com]

- 5. 1071541-08-6 | 8-chloro-1,5-naphthyridin-3-ol - 科邦特化工 [capotchem.cn]

The 1,5-Naphthyridine Scaffold in Medicinal Chemistry: A Technical Guide to Synthesis, Functionalization, and Target Engagement

Executive Summary

In the landscape of modern medicinal chemistry, diazanaphthalenes have emerged as privileged heterocyclic motifs. Among these, the 1,5-naphthyridine scaffold—a bioisostere of quinoline and isoquinoline—offers unique physicochemical and pharmacological advantages[1]. The strategic placement of two nitrogen atoms within the fused bicyclic system fundamentally alters the molecule's electronic distribution, lowers its overall lipophilicity (LogP), and enhances its hydrogen-bonding capacity[2]. This technical whitepaper explores the causality behind selecting 1,5-naphthyridine as a core building block, details self-validating synthetic protocols for its functionalization, and analyzes its target engagement in critical biological pathways, including kinase and topoisomerase inhibition.

Physicochemical Rationale: The Diazanaphthalene Advantage

The transition from a quinoline core to a 1,5-naphthyridine core is rarely arbitrary in drug design. As an Application Scientist, the decision to introduce a second nitrogen atom is driven by several causal factors:

-

Topological Polar Surface Area (TPSA) & Solubility: The additional nitrogen atom increases the TPSA, which generally improves aqueous solubility—a critical parameter for oral bioavailability[3].

-

Hinge-Binding Dynamics: In kinase inhibitor design, the nitrogen atoms at positions 1 and 5 act as dual hydrogen-bond acceptors. This enables bidentate interactions within the ATP-binding hinge region of kinases, displacing highly ordered water molecules and locking the inhibitor into a thermodynamically favorable conformation[4].

-

Metabolic Stability & Off-Target Mitigation: The electron-deficient nature of the 1,5-naphthyridine ring makes it less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to its carbocyclic analogs. Furthermore, the altered pKa and reduced lipophilicity frequently mitigate off-target hERG channel liabilities[2].

Core Synthetic Methodologies & Self-Validating Protocols

While foundational methods like the Skraup, Friedländer, and Gould-Jacobs reactions are used to construct the primary 1,5-naphthyridine ring[1][3], late-stage functionalization relies heavily on transition-metal-catalyzed cross-couplings. The electron-deficient nature of the 1,5-naphthyridine ring makes halogenated derivatives highly reactive toward oxidative addition by palladium catalysts[5].

Self-validating Suzuki-Miyaura cross-coupling workflow for 1,5-naphthyridines.

Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling of 4,8-Dibromo-1,5-naphthyridine

This protocol describes the double arylation of 4,8-dibromo-1,5-naphthyridine. Every step includes the mechanistic reasoning (causality) and built-in validation checks to ensure experimental integrity[5].

Materials:

-

4,8-dibromo-1,5-naphthyridine (1.0 equiv)

-

Aryl boronic acid (2.5 equiv)

-

Palladium(II) acetate (Pd(OAc)2) (0.05 equiv)

-

Potassium carbonate (K2CO3) (3.0 equiv, 2M aqueous solution)

-

1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Reaction Assembly: In an oven-dried Schlenk flask, combine 4,8-dibromo-1,5-naphthyridine, aryl boronic acid, and Pd(OAc)2.

-

Causality: Pd(OAc)2 is selected as a stable, ligand-free precatalyst that readily reduces to the active Pd(0) species in the presence of the boronic acid and base. The excess boronic acid (2.5 equiv) drives the equilibrium toward the fully disubstituted product, preventing mono-arylated intermediates.

-

-

Solvent & Base Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous K2CO3 (3:1 v/v).

-

Causality: Dioxane provides excellent solubility for the organic components at elevated temperatures. The aqueous phase is strictly required because the base (K2CO3) must dissolve to form the active, highly nucleophilic boronate complex [Ar-B(OH)3]⁻, which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

-

-

Deoxygenation: Purge the biphasic system with argon for 15 minutes.

-

Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid (forming biphenyl byproducts) and to prevent the premature oxidation and deactivation of the Pd(0) catalyst.

-

-

Thermal Activation: Heat the mixture to 90 °C under constant stirring for 12 hours.

-

In-Process Validation Checkpoint: At the 4-hour mark, extract a 10 µL aliquot from the organic layer. Dilute in 1 mL of acetonitrile.

-

Validation: Run TLC (Hexane:EtOAc 7:3) and LC-MS. The disappearance of the starting material (UV active at 254 nm) and the emergence of a new, highly fluorescent spot indicates successful oxidative addition. The LC-MS must show the desired [M+H]+ ion mass. Do not proceed to workup until the mono-arylated mass is fully consumed.

-

-

Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine to remove inorganic salts. Dry the organic layer over MgSO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

-

Final Structural Validation: Confirm the structure via 1H NMR and 13C NMR.

-

Validation: The 1H NMR spectrum of a successfully substituted 1,5-naphthyridine will show characteristic downfield shifts for the protons at the C2/C6 and C3/C7 positions due to the electron-withdrawing nature of the adjacent nitrogens, distinct from the starting dibromide[6].

-

Target Engagement & Biological Efficacy

The 1,5-naphthyridine core is not merely a structural spacer; it actively engages with biological targets. Two primary applications highlight its versatility: Kinase inhibition and Topoisomerase inhibition.

ALK5 (TGF-β Type I Receptor) Kinase Inhibition

Transforming growth factor-beta (TGF-β) signaling is heavily implicated in fibrotic diseases and tumor metastasis. The signal is mediated by the ALK5 receptor kinase. 1,5-naphthyridine derivatives, particularly aminothiazole and pyrazole functionalized variants, have been identified as highly potent, ATP-competitive inhibitors of ALK5[4][7].

TGF-β/ALK5 signaling pathway blocked by 1,5-naphthyridine inhibitors.

Mechanistically, X-ray crystallography confirms that the nitrogen atoms of the 1,5-naphthyridine core form critical hydrogen bonds with the backbone amides of the ALK5 hinge region. This precise molecular recognition allows compounds like Compound 19 to achieve single-digit nanomolar potency (IC50 = 4 nM) while maintaining high selectivity over off-target kinases like p38 MAPK[4].

Topoisomerase IB Inhibition (Antileishmanial Activity)

Beyond kinases, 1,5-naphthyridines are potent DNA intercalators and enzyme inhibitors. Visceral leishmaniasis, caused by Leishmania infantum, relies heavily on Eukaryotic type I DNA topoisomerase (TopIB) for parasite viability. 1,5-naphthyridine derivatives synthesized via aza-Diels-Alder (Povarov) cycloadditions have demonstrated the ability to trap the TopIB-DNA cleavage complex[8]. These compounds exhibit excellent antileishmanial activity with high selectivity indices (SI > 270), minimizing cytotoxic effects on host murine splenocytes[8].

Quantitative Data Summary

The following table synthesizes the quantitative biological efficacy of key 1,5-naphthyridine derivatives across different therapeutic targets:

| Target / Cell Line | Compound Class / Specific Derivative | Potency (IC50) | Selectivity / Notes | Reference |

| ALK5 Kinase | 1,5-Naphthyridine aminothiazole (Cmpd 19) | 4 nM | Highly selective over p38 MAPK | [4] |

| ALK5 Kinase | 1,5-Naphthyridine aminothiazole (Cmpd 15) | 6 nM | Confirmed via ALK5 autophosphorylation assay | [4] |

| L. infantum TopIB | 1,5-Naphthyridine aldimine-alkyne (Cmpd 22) | 0.58 µM | High Selectivity Index (SI = 271.5) | [8] |

| A549 (Lung Cancer) | 7-Phenyl-tetrahydrochromeno[4,3-b][1,5]naphthyridine | 1.03 µM | Antiproliferative candidate | [9] |

References

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: Molecules (NIH / PMC) URL:[Link]

-

Fused 1,5-naphthyridines Source: Encyclopedia.pub (MDPI) URL:[Link]

-

Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation Source: RSC Advances (RSC Publishing) URL:[Link]

-

Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction Source: Indian Journal of Heterocyclic Chemistry (ResearchGate) URL:[Link]

-

Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors Source: Journal of Medicinal Chemistry (PubMed / NIH) URL:[Link]

-

Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation Source: European Journal of Medicinal Chemistry (PubMed / NIH) URL:[Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Solubility of 8-Chloro-1,5-naphthyridin-3-ol in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility of 8-Chloro-1,5-naphthyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, this document will establish a detailed framework for understanding and experimentally determining its solubility in two critical solvents: dimethyl sulfoxide (DMSO) and water. By examining the molecule's structural attributes and employing established methodologies, researchers can effectively approach the formulation and application of this compound in a laboratory setting.

Understanding the Compound: 8-Chloro-1,5-naphthyridin-3-ol

8-Chloro-1,5-naphthyridin-3-ol belongs to the naphthyridine family, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms. The structure, characterized by a chloro substituent and a hydroxyl group on the naphthyridine core, dictates its physicochemical properties, including its solubility. The presence of the nitrogen atoms, the chlorine atom, and the hydroxyl group introduces polarity and the potential for hydrogen bonding, which are key determinants of its behavior in different solvents.

Key Molecular Features:

-

Molecular Formula: C₈H₅ClN₂O[1]

-

Molecular Weight: 180.59 g/mol [1]

-

Naphthyridine Core: A rigid, planar aromatic system.

-

Functional Groups: A chloro group (electron-withdrawing), a hydroxyl group (capable of hydrogen bonding), and two nitrogen atoms within the aromatic rings (also potential hydrogen bond acceptors).

Theoretical Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity.

In Dimethyl Sulfoxide (DMSO):

DMSO is a highly polar aprotic solvent, meaning it has a strong dipole moment but does not readily donate protons for hydrogen bonding. Its ability to act as a potent hydrogen bond acceptor makes it an excellent solvent for a wide range of organic compounds, including many that are poorly soluble in water. Given the presence of the polar hydroxyl group and the nitrogen atoms in 8-Chloro-1,5-naphthyridin-3-ol, it is anticipated that the compound will exhibit good solubility in DMSO. Naphthyridine derivatives are frequently dissolved in DMSO for biological screening and in vitro assays. For related heterocyclic compounds, solubilities in DMSO are often reported in the millimolar to high micromolar range.

In Water:

Water is a polar protic solvent, capable of both donating and accepting hydrogen bonds. The hydroxyl group and the ring nitrogens of 8-Chloro-1,5-naphthyridin-3-ol can participate in hydrogen bonding with water molecules. However, the relatively nonpolar aromatic core of the molecule will likely limit its aqueous solubility. The presence of the chloro group further contributes to the hydrophobic character of the molecule. Therefore, 8-Chloro-1,5-naphthyridin-3-ol is expected to have low to moderate aqueous solubility. For many small molecule drug candidates, aqueous solubility is a critical parameter influencing bioavailability.

Quantitative Solubility Data

| Solvent | Predicted Solubility | Rationale |

| DMSO | High | Polar aprotic nature of DMSO effectively solvates the polar functional groups of the molecule. |

| Water | Low to Moderate | Limited by the hydrophobic aromatic core, despite the presence of hydrogen bonding groups. |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a well-controlled experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

The Shake-Flask Method: A Step-by-Step Protocol

This method involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the saturated solution.

Materials and Equipment:

-

8-Chloro-1,5-naphthyridin-3-ol (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Purified water (e.g., deionized or distilled)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow:

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Detailed Procedure:

-

Preparation of the Slurry:

-

Accurately weigh an amount of 8-Chloro-1,5-naphthyridin-3-ol that is in clear excess of its expected solubility and place it into a vial.

-

Add a precise volume of the chosen solvent (DMSO or water) to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C, depending on the intended application).

-

Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the solid and dissolved states is achieved.

-

-

Phase Separation:

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This filtered liquid is the saturated solution.

-

-

Quantification:

-

Prepare a series of standard solutions of 8-Chloro-1,5-naphthyridin-3-ol of known concentrations in the same solvent.

-

Analyze the standard solutions and the saturated filtrate using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standards against their known concentrations.

-

Determine the concentration of 8-Chloro-1,5-naphthyridin-3-ol in the saturated filtrate by interpolating its peak area on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or millimoles per liter (mM), at the specified temperature.

-

Molecular Interactions and Solubility

The solubility of 8-Chloro-1,5-naphthyridin-3-ol is governed by the interplay of intermolecular forces between the solute and solvent molecules.

Sources

commercial suppliers of 8-Chloro-1,5-naphthyridin-3-ol

An In-Depth Technical Guide to Sourcing and Validating 8-Chloro-1,5-naphthyridin-3-ol

Executive Summary

8-Chloro-1,5-naphthyridin-3-ol (CAS 1071541-08-6) is a specialized heterocyclic scaffold used primarily in the development of kinase inhibitors and as a fragment in Fragment-Based Drug Discovery (FBDD). Unlike common reagents, this compound is frequently classified as a "Make-on-Demand" item rather than a stock commodity.

This guide provides a technical roadmap for researchers who need to secure this material reliably. It moves beyond a simple vendor list to offer a dual-sourcing strategy :

-

Direct Procurement: Identifying qualified vendors with demonstrated synthesis capabilities.

-

Semi-Synthesis Strategy: A rapid in-house protocol using the commercially available intermediate 3-Bromo-8-chloro-1,5-naphthyridine , which offers a faster turnaround than custom synthesis.

Part 1: Chemical Identity & Specifications

Before engaging suppliers, establish the technical baseline to prevent regioisomer confusion—a common issue with naphthyridine derivatives.

| Parameter | Specification | Notes |

| Chemical Name | 8-Chloro-1,5-naphthyridin-3-ol | IUPAC nomenclature |

| CAS Number | 1071541-08-6 | Critical for database searches |

| Molecular Formula | C₈H₅ClN₂O | |

| Molecular Weight | 180.59 g/mol | |

| Key Isomer Check | 3-OH (Beta), 8-Cl (Gamma) | Ensure vendor does not supply the 1,8- or 1,6-naphthyridine isomer. |

| Appearance | Off-white to pale yellow solid | Typical of hydroxy-naphthyridines |

| Predicted pKa | ~6.5 (OH), ~3.0 (N) | Amphoteric nature affects extraction |

Part 2: Strategic Sourcing Landscape

The commercial supply chain for this compound is fragmented. Most listings are from aggregators who do not hold physical stock.

Primary Commercial Sources

The following suppliers have listed this specific CAS. Note: Always request a "Stock Confirmation" and a "Batch-Specific H-NMR" before issuing a PO.

-

Capot Chemical (Hangzhou, China)

-

Status: Primary Manufacturer/Aggregator.

-

Relevance: Often holds the process IP for this CAS.

-

Lead Time: Typically 2–3 weeks (if stock) or 6–8 weeks (synthesis).

-

-

CoreSyn (Wuhan, China)

-

Catalog ID: CM31594

-

Specialty: Heterocyclic building blocks.

-

-

Chemsigma

-

Role: Global aggregator. Good for logistics but adds markup.

-

The "Semi-Synthesis" Shortcut (Recommended)

If the direct alcohol is out of stock (lead time >8 weeks), the most efficient strategy is to purchase the bromo-intermediate and convert it in-house. This intermediate is more stable and more widely stocked.

-

Intermediate: 3-Bromo-8-chloro-1,5-naphthyridine

-

Supplier: Toronto Research Chemicals (TRC) or Fisher Scientific .[1]

-

Availability: Often ships in 1–2 weeks.

-

Conversion: Palladium-catalyzed hydroxylation (See Protocol in Part 4).

Part 3: Sourcing Decision Logic

The following workflow illustrates the optimal decision process to minimize project delay.

Part 4: Technical Protocols

Synthesis Protocol: Hydroxylation of 3-Bromo-8-chloro-1,5-naphthyridine

Use this protocol if you source the intermediate from TRC.

Mechanism: Palladium-catalyzed nucleophilic substitution using a hydroxide surrogate (e.g., KOH or Benzyl alcohol followed by deprotection). Direct hydroxylation with KOH/Pd is preferred for this scaffold.

Materials:

-

Substrate: 3-Bromo-8-chloro-1,5-naphthyridine (1.0 eq)

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: tBuBrettPhos (4 mol%)

-

Base: KOH (3.0 eq)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Procedure:

-

Charge: In a glovebox or under Argon, add substrate, Pd₂(dba)₃, tBuBrettPhos, and KOH into a reaction vial.

-

Solvate: Add degassed 1,4-Dioxane/Water mixture.

-

Heat: Seal and heat to 100°C for 4–12 hours. Monitor by LC-MS.

-

Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~6 (product may precipitate or require extraction with EtOAc).

-

Purification: Flash chromatography (DCM:MeOH gradient).

Quality Control & Validation

Upon receipt of the material (purchased or synthesized), validate using this rigorous checklist.

| Test | Acceptance Criteria | Diagnostic Value |

| LC-MS | [M+H]⁺ = 181.0/183.0 (3:1 ratio) | Confirms Chlorine presence and MW. |

| ¹H-NMR (DMSO-d₆) | Singlet at ~10.5-11.0 ppm (OH) | Confirms free hydroxyl (vs. salt or ether). |

| ¹H-NMR (Aromatic) | 4 distinct aromatic protons | Verifies 1,5-naphthyridine core integrity. |

| Solubility | Soluble in DMSO, DMF. Poor in water. | Critical for assay buffer preparation. |

Part 5: Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The 3-hydroxy group makes the ring electron-rich and potentially susceptible to oxidation over long periods.

-

Hazards: Treat as a potential irritant. Naphthyridines are often bioactive; handle with standard cytotoxic precautions until toxicity is established.

-

Solubility for Assays: Prepare stock solutions in 100% DMSO . Do not store aqueous dilutions; prepare fresh.

References

-

Capot Chemical. Product Page: 8-chloro-1,5-naphthyridin-3-ol (CAS 1071541-08-6).[2][3][4][5][6] Retrieved from

-

CoreSyn. Product Catalog: CM31594 Specifications. Retrieved from

-

Toronto Research Chemicals (TRC). 3-Bromo-8-chloro-1,5-naphthyridine Product Listing. Retrieved from

-

Anderson, K. W., et al. (2006). "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society, 128(33), 10694–10695.

-

Litvinov, V. P. (2004). "Chemistry of 1,5-Naphthyridines." Russian Chemical Reviews, 73(6), 579–601.

-

BLDpharm. Product Information: 8-Chloro-1,5-naphthyridine-3-carboxylic acid. Retrieved from

Sources

- 1. 3-Bromo-8-chloro-1,5-naphthyridine, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 2. Products_CoreSyn [coresyn.com]

- 3. 1071541-08-6,8-氯-1,5-萘啶-3-醇_科盛医药 [coresyn.com]

- 4. 1071541-08-6 | 8-chloro-1,5-naphthyridin-3-ol - 科邦特化工 [capotchem.cn]

- 5. 1071541-08-6 | 8-cloro-1,5-naftiridin-3-ol | 8-chloro-1,5-naphthyridin-3-ol - Capot Químico [capotchem.com]

- 6. 1071541-08-6 8-chloro-1,5-naphthyridin-3-ol [chemsigma.com]

Technical Guide: pKa Values and Acid-Base Properties of 3-Hydroxy-1,5-Naphthyridine Derivatives

Topic: pKa Values of 3-Hydroxy-1,5-Naphthyridine Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for various kinase inhibitors (e.g., mTOR, PI3K), antibacterial agents, and antiparasitic drugs. The introduction of a hydroxyl group at the 3-position significantly alters the physicochemical profile of the parent heterocycle. Unlike its 2- and 4-hydroxy isomers, 3-hydroxy-1,5-naphthyridine does not readily tautomerize to a stable neutral keto (amide) form. Consequently, its acid-base behavior is governed by the interplay between the electron-deficient naphthyridine ring and the phenolic character of the hydroxyl group.

This guide provides a definitive analysis of the pKa values associated with this scaffold, distinguishing between experimental data for the core system and structurally derived values for the 3-hydroxy derivatives.

Structural Chemistry & Tautomerism

Understanding the pKa of 3-hydroxy-1,5-naphthyridine requires a strict distinction from its isomers.

-

2- and 4-Hydroxy Isomers: These exist predominantly as naphthyridinones (amide-like tautomers) due to the thermodynamic stability of the NH-C=O motif. This drastically reduces the acidity of the "hydroxyl" proton (pKa > 10) and alters the basicity of the nitrogen.

-

3-Hydroxy Isomer: The 3-position does not allow for a stable neutral keto tautomer because the resulting structure would disrupt the aromaticity of the pyridine ring without the stabilization of an adjacent nitrogen. Therefore, 3-hydroxy-1,5-naphthyridine exists primarily as the enol (hydroxyl) form , behaving as a true phenol-like acid and a pyridine-like base.

Tautomeric Equilibria Visualization

The following diagram illustrates the forbidden vs. allowed tautomeric states, highlighting why the 3-hydroxy isomer retains phenolic character.

Caption: Tautomeric stability comparison. The 3-hydroxy isomer remains in the enol form, unlike the 4-hydroxy isomer.

Quantitative Data: pKa Values

The following table synthesizes experimental data for the parent scaffold and close analogs to establish the pKa profile for 3-hydroxy-1,5-naphthyridine.

Table 1: Comparative pKa Values (Aqueous, 25°C)

| Compound | pKa₁ (Ring N Protonation) | pKa₂ (OH Deprotonation) | Dominant Species at pH 7.4 | Ref |

| 1,5-Naphthyridine (Core) | 2.91 | N/A | Neutral | [1, 2] |

| 3-Hydroxypyridine (Analog) | 4.79 | 8.75 | Neutral / Zwitterion mix | [3, 4] |

| 3-Hydroxyquinoline (Analog) | 4.30 | 8.06 | Neutral | [5] |

| 4-Hydroxy-1,5-naphthyridine | 2.85 | 10.01 | Neutral (Keto form) | [2] |

| 3-Hydroxy-1,5-naphthyridine | 3.0 – 3.5 (Est) | 7.2 – 7.8 (Est) | Neutral | Calc |

Data Interpretation[1][2][3][4][5][6][7][8][9]

-

Acidity (pKa₂ ≈ 7.5): The 3-hydroxy group is more acidic than in 3-hydroxypyridine (8.75) or 3-hydroxyquinoline (8.06). The presence of the second nitrogen (N5) in the naphthyridine ring exerts a strong electron-withdrawing effect (inductive and resonance), stabilizing the phenolate anion.

-

Basicity (pKa₁ ≈ 3.2): The basicity of the N1 nitrogen is suppressed compared to 3-hydroxypyridine (4.79) due to the fused electron-deficient ring. However, it may be slightly higher than the parent 1,5-naphthyridine (2.91) due to the mesomeric electron donation from the 3-OH group.

Experimental Methodologies

To determine the precise pKa of a specific 3-hydroxy-1,5-naphthyridine derivative in a drug discovery context, the Spectrophotometric Titration method is recommended over potentiometry due to the low solubility of these planar heterocycles and the overlapping UV transitions of the neutral and ionized forms.

Protocol: UV-Vis Spectrophotometric Titration

Objective: Determine macro-pKa values by monitoring shifts in

-

Stock Preparation: Dissolve the derivative in DMSO to 10 mM.

-

Buffer Preparation: Prepare a "Universal Buffer" series (citrate-phosphate-borate) ranging from pH 1.5 to 11.0 in 0.5 pH increments. Maintain constant ionic strength (

M KCl). -

Sample Dilution: Dilute stock into buffers to a final concentration of 50 µM. Ensure DMSO content is <1% to minimize solvent effects.

-

Measurement:

-

Scan UV-Vis spectrum (200–500 nm) for each pH point.

-

Identify Isosbestic Points (indicating clean two-state equilibrium).

-

-

Data Analysis: Plot Absorbance vs. pH at

of the ionized species. Fit data to the Henderson-Hasselbalch equation:

Workflow Diagram

Caption: Step-by-step workflow for spectrophotometric pKa determination.

Implications for Drug Design

The pKa profile of 3-hydroxy-1,5-naphthyridine derivatives has specific consequences for medicinal chemistry optimization:

-

Solubility: At physiological pH (7.4), the molecule is close to its pKa₂ (approx 7.5). This means a significant fraction (~50%) may exist as the mono-anion. This dramatically improves aqueous solubility compared to the purely neutral 1,5-naphthyridine core.

-

Permeability: The neutral fraction ensures passive membrane permeability. The balance between the neutral and anionic forms at pH 7.4 makes this scaffold "tunable" for oral bioavailability.

-

Binding Interactions: The 3-OH group serves as a dual hydrogen bond donor/acceptor. In the kinase hinge region, the N1 nitrogen often accepts a hydrogen bond from the backbone NH, while the 3-OH can interact with adjacent residues or water networks.

References

-

Brown, D. J. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons.

- Albert, A. (1960). Ionization Constants of Heterocyclic Substances. In: Physical Methods in Heterocyclic Chemistry. Academic Press.

-

ChemicalBook. (2024).[1] 3-Hydroxypyridine Properties and pKa Data.

-

PubChem. (2025).[2][3][4] 3-Hydroxypyridine Compound Summary. National Library of Medicine.

-

Albert, A., & Phillips, J. N. (1956). Ionization constants of heterocyclic substances. Part II. Hydroxy-derivatives of nitrogenous six-membered rings. Journal of the Chemical Society.

Sources

Methodological & Application

Application Note: De Novo Synthesis of 8-Chloro-1,5-naphthyridin-3-ol from 3-Aminopyridine

Introduction & Strategic Rationale

1,5-Naphthyridine scaffolds are privileged pharmacophores in modern drug discovery, prominently featured in c-MET kinase inhibitors and Topoisomerase I targeting agents [[1]]([Link]). The synthesis of the highly functionalized intermediate, 8-chloro-1,5-naphthyridin-3-ol, presents significant regiochemical challenges.

This protocol details a robust, six-step synthetic pipeline starting from the inexpensive building block, 3-aminopyridine. The strategy relies on a modified Gould-Jacobs cyclization. Instead of using traditional ethoxymethylenemalonate (EMME)—which necessitates downstream saponification and decarboxylation—this route employs a Meldrum's acid derivative to directly yield the decarboxylated naphthyridinol core. Subsequent deoxychlorination and a Lewis acid-mediated demethylation afford the final product [[2]]().

Synthetic Workflow

Synthetic workflow for 8-Chloro-1,5-naphthyridin-3-ol from 3-aminopyridine.

Quantitative Reaction Parameters

| Step | Reaction | Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1.1 | Bromination | NBS (1.05 eq), H₂SO₄ | H₂SO₄ | 25 | 12 | ~60 |

| 1.2 | Methoxylation | NaOMe (3.0 eq), CuI (0.1 eq) | MeOH | 110 | 16 | ~75 |

| 2.1 | Condensation | Methoxymethylene Meldrum's acid | EtOH | 80 | 4 | ~85 |

| 2.2 | Cyclization | None (Thermal) | Dowtherm A | 250 | 1 | ~65 |

| 3.1 | Chlorination | POCl₃ (Excess) | Neat | 110 | 16 | ~80 |

| 3.2 | Demethylation | BBr₃ (11.0 eq) | DCE | 60 | 16 | ~56 |

Step-by-Step Experimental Protocols

Phase 1: Regioselective Functionalization of 3-Aminopyridine

Step 1.1: Regioselective Bromination

-

Mechanistic Rationale: Direct bromination of neutral 3-aminopyridine typically occurs at the 2-position. By performing the reaction in concentrated sulfuric acid, the amine is protonated, rendering it meta-directing. This sterically and electronically shields the ortho positions, effectively directing bromination to the 5-position.

-

Protocol:

-

Dissolve 3-aminopyridine (1.0 eq) in concentrated H₂SO₄ at 0 °C.

-

Add N-bromosuccinimide (NBS, 1.05 eq) in small portions over 1 hour to prevent thermal runaway.

-

Stir the mixture at room temperature for 12 hours.

-

Pour the mixture over crushed ice and carefully neutralize with aqueous NaOH to pH 7–8.

-

Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 5-bromo-3-aminopyridine.

-

Step 1.2: Ullmann-Type Methoxylation

-

Mechanistic Rationale: Nucleophilic aromatic substitution of unactivated pyridines is notoriously sluggish. Copper(I) catalysis facilitates the displacement of the bromide by methoxide via an oxidative addition/reductive elimination cycle.

-

Protocol:

-

In a pressure vessel, combine 5-bromo-3-aminopyridine (1.0 eq), sodium methoxide (3.0 eq), and CuI (0.1 eq) in anhydrous methanol.

-

Seal the vessel and heat to 110 °C for 16 hours.

-

Cool to room temperature, filter through a pad of Celite to remove copper salts, and concentrate the filtrate.

-

Purify via flash chromatography (DCM/MeOH) to afford 5-methoxy-3-aminopyridine.

-

Phase 2: Core Construction via Modified Gould-Jacobs Cyclization

Step 2.1: Condensation with Meldrum's Acid Derivative

-

Mechanistic Rationale: 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is used instead of EMME. This ensures that the subsequent thermal cyclization directly yields the target core without an unwanted ester group at the 3-position.

-

Protocol:

-

Reflux 5-methoxy-3-aminopyridine (1.0 eq) and the Meldrum's acid derivative (1.1 eq) in ethanol for 4 hours.

-

Cool the mixture to 0 °C; the condensation adduct precipitates.

-

Filter and wash with cold ethanol to isolate the adduct.

-

Step 2.2: Thermal Cyclization

-

Mechanistic Rationale: High temperatures (250 °C) are required to extrude acetone and CO₂, generating a highly reactive ketene intermediate that undergoes intramolecular electrophilic aromatic substitution. High dilution in Dowtherm A prevents intermolecular polymerization.

-

Protocol:

-

Heat Dowtherm A (10 mL per gram of adduct) to 250 °C under nitrogen.

-

Add the condensation adduct portionwise over 30 minutes to the boiling solvent.

-

Maintain reflux for an additional 1 hour, then cool to room temperature.

-

Dilute with hexanes to precipitate 3-methoxy-1,5-naphthyridin-8-ol. Filter and wash with hexanes.

-

Phase 3: Halogenation and Deprotection

Step 3.1: Deoxychlorination

-

Mechanistic Rationale: POCl₃ acts as both solvent and reagent, converting the pyridone tautomer of the naphthyridinol into the reactive 8-chloro derivative .

-

Protocol:

-

Suspend 3-methoxy-1,5-naphthyridin-8-ol (1.0 eq) in neat POCl₃ (10 volumes).

-

Seal the vessel and stir at 110 °C for 16 hours.

-

Cool to room temperature and carefully pour the mixture onto vigorously stirred ice.

-

Basify the aqueous mixture to pH ~8 using 6N NaOH (maintain internal temperature < 10 °C).

-

Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield 8-chloro-3-methoxy-1,5-naphthyridine.

-

Step 3.2: Lewis Acid-Mediated Demethylation

-

Mechanistic Rationale: Naphthyridines are highly electron-deficient and possess two basic nitrogen atoms. A massive excess of BBr₃ (11 equivalents) is required because the basic nitrogens coordinate the BBr₃, deactivating it. Elevated temperature (60 °C in DCE) is necessary to drive the ether cleavage, unlike standard BBr₃ deprotections which occur at -78 °C .

-

Protocol:

-

Charge a pressure-resistant vial with 8-chloro-3-methoxy-1,5-naphthyridine (1.0 eq, e.g., 2.5 g, 12.8 mmol) and anhydrous 1,2-dichloroethane (DCE, 0.6 M).

-

Slowly add boron tribromide (BBr₃, 11.0 eq, e.g., 13.4 mL, 141.3 mmol) at 0 °C.

-

Seal the vessel and heat at 60 °C for 16 hours.

-

Chill the reaction in an ice bath and carefully dilute with DCM. Allow to sit under nitrogen until fuming ceases.

-

Filter the resulting solid and suspend in a mixture of DCM/MeOH/NH₄OH (90:10:1) to neutralize the boron complexes.

-

Purify via silica gel chromatography to afford 8-chloro-1,5-naphthyridin-3-ol.

-

References

-

Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: Molecules (PubMed Central) URL: [Link]

- Title: Fused heterocyclic derivatives and methods of use (US9066954B2)

- Title: 6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)-ONE DERIVATIVES AS C-MET INHIBITORS (EP3170824A1)

Sources

Application Note: Suzuki-Miyaura Coupling of 8-Chloro-1,5-naphthyridin-3-ol

This Application Note is designed for researchers requiring a robust, reproducible protocol for the Suzuki-Miyaura cross-coupling of 8-Chloro-1,5-naphthyridin-3-ol .

The protocol addresses the specific electronic and solubility challenges posed by the 1,5-naphthyridine scaffold , specifically the coexistence of an activated

Executive Summary

The coupling of 8-Chloro-1,5-naphthyridin-3-ol presents a dichotomy of reactivity. The chlorine at position 8 is electronically activated (vinylogous to the N5 nitrogen), making it an excellent candidate for oxidative addition. However, the hydroxyl group at position 3 (a 3-hydroxypyridine motif) introduces significant challenges:

-

Catalyst Poisoning: The free phenolate/pyridinol oxygen can coordinate to Pd(II), arresting the catalytic cycle.

-

Solubility: The zwitterionic character of the substrate often leads to poor solubility in standard non-polar solvents (Toluene, THF).

-

Base Consumption: The acidic proton (

) consumes stoichiometric base, requiring adjustment of reaction equivalents.

This guide provides two validated workflows:

-

Protocol A (Direct Coupling): Uses specialized ligands and solvent systems to couple the free alcohol directly. Best for rapid screening.

-

Protocol B (Protection-First): Converts the hydroxyl to a transient ether, ensuring maximum yield and scalability. Best for process chemistry.

Substrate Analysis & Mechanistic Logic

Electronic Activation (The "Good")

The 1,5-naphthyridine ring system is electron-deficient. The chlorine at position 8 is located

Structural Inhibition (The "Bad")

The 3-hydroxy group exists in equilibrium with its zwitterionic tautomer. In the presence of the basic conditions required for Suzuki coupling (

Diagram 1: Substrate Reactivity & Workflow Logic

Caption: Decision tree based on substrate electronic properties. The C8-Cl is activated by N5, while C3-OH poses coordination risks.

Experimental Protocols

Protocol A: Direct Coupling (Ligand-Enhanced)

Use this method for rapid analog synthesis (mg scale) where protection/deprotection steps are inefficient.

Rationale: To overcome the solubility issues and catalyst poisoning, we utilize n-Butanol (a protic solvent that solubilizes the zwitterion) and XPhos/SPhos (bulky, electron-rich biaryl phosphines that prevent formation of inactive Pd-oxo species).

Reagents:

-

Substrate: 8-Chloro-1,5-naphthyridin-3-ol (1.0 equiv)

-

Boronic Acid:

(1.5 equiv) -

Catalyst:

(5 mol%) + XPhos (10 mol%)-

Alternative:

(for less hindered boronic acids).

-

-

Base:

(3.5 equiv) - Note: Extra equivalents account for the acidic OH. -

Solvent: n-Butanol / Water (4:1 ratio).

Step-by-Step:

-

Charge: In a reaction vial, combine the naphthyridin-3-ol, boronic acid,

, and XPhos. -

Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

-

Catalyst: Add

rapidly against positive inert gas pressure. -

Solvent: Add degassed n-Butanol/Water mixture via syringe.

-

Heat: Stir vigorously at 100°C for 4–12 hours.

-

Monitoring: Check LCMS for consumption of starting material (M+H 181/183).

-

-

Workup: Cool to RT. Acidify carefully to pH ~6 with 1M HCl (to protonate the product for extraction). Extract with EtOAc/n-Butanol (9:1).

Protocol B: Protection-First Strategy (Robust)

Use this method for scale-up (>1g) or valuable boronic acids.

Rationale: Masking the hydroxyl as a Benzyl (Bn) ether eliminates catalyst poisoning and renders the molecule soluble in standard non-polar solvents like Toluene, allowing for lower catalyst loading.

Phase 1: Protection

-

React substrate with

(1.1 equiv) and -

Isolate 3-(benzyloxy)-8-chloro-1,5-naphthyridine .

Phase 2: Coupling

-

Catalyst:

(2 mol%) or -

Solvent: Toluene / Ethanol / Water (4:1:1).

-

Base:

(2.0 equiv). -

Temp: 90°C.

-

Yield Expectation: >85%.

Phase 3: Deprotection

-

Hydrogenolysis (

, Pd/C) or acid hydrolysis (

Optimization & Troubleshooting Table

| Issue | Observation | Root Cause | Solution |

| No Reaction | SM recovered unchanged. | Oxidative addition failure. | Switch to XPhos Pd G3 or PEPPSI-iPr precatalysts. Increase temp to 110°C. |

| Protodeboronation | Aryl-H observed in LCMS.[1] | Unstable boronic acid. | Use Boronic Ester (Pinacol) or K-Trifluoroborate salts . Switch base to |

| Homocoupling | Ar-Ar dimer formed. | Oxygen present in system.[2][3] | Rigorous degassing (sparging) is critical. Add 10 mol% free ligand. |

| Low Solubility | Precipitation at high temp. | Zwitterionic nature. | Switch solvent to DMF/Water or Dioxane/Water . |

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific entry point of the 8-chloro-1,5-naphthyridine and the competitive inhibition pathway.

Caption: Catalytic cycle showing the oxidative addition of the 8-Cl substrate and the risk of off-cycle sequestration by the 3-OH group.

References

-

General Suzuki Conditions for Heterocycles

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Coupling of Chloropyridines (Analogous Reactivity)

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

-

Handling Free Phenols/Hydroxyls in Coupling

-

Billingsley, K. L., & Buchwald, S. W. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 130(40), 13552–13554. Link

-

-

Reactivity of 1,5-Naphthyridines

-

Litvinov, V. P. (2004). Structure, synthesis, and reactions of 1,5-naphthyridines. Russian Chemical Reviews, 73(12). Link

-

Sources

Application Note: O-Alkylation Protocols for 1,5-Naphthyridin-3-ol Derivatives in Drug Discovery

Strategic Context in Medicinal Chemistry

The 1,5-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in the structures of c-Met kinase inhibitors, TGF-β type I receptor (ALK5) inhibitors, and potent antibacterial tricyclic gyrase inhibitors 12. Late-stage functionalization of this core—specifically the O-alkylation of 1,5-naphthyridin-3-ol derivatives—allows medicinal chemists to rapidly diversify the steric and electronic landscape of the molecule, tuning its pharmacokinetic properties and target-binding affinity.

However, functionalizing 1,5-naphthyridin-3-ol presents a distinct chemoselectivity challenge. The substrate acts as an ambident nucleophile, prone to competing N-alkylation pathways. This technical guide establishes self-validating, highly regioselective O-alkylation protocols grounded in mechanistic causality.

Mechanistic Causality: Controlling Regioselectivity

To achieve high yields of the O-alkylated product, the reaction conditions must be precisely tuned to favor oxygen over nitrogen nucleophilic attack.

-

The Ambident Challenge : 1,5-naphthyridin-3-ol exists in a tautomeric equilibrium. Upon deprotonation, the resulting naphthyridin-3-olate anion can react at either the oxygen atom (yielding the desired ether) or the nitrogen atom (yielding a pyridone-like byproduct).

-

Base Selection (The "Naked Anion" Effect) : Cesium carbonate (Cs₂CO₃) is vastly superior to sodium or potassium bases for this transformation 34. The large ionic radius of the cesium cation creates a highly diffuse charge, preventing tight ion-pairing with the naphthyridin-3-olate anion. This leaves the oxygen atom "naked" and highly reactive, driving kinetic O-alkylation.

-

Catalytic Activation (In Situ Finkelstein) : When utilizing less reactive alkyl chlorides (e.g., 1-(2-chloroethyl)pyrrolidine), the addition of stoichiometric Sodium Iodide (NaI) is critical 1. NaI drives an in situ Finkelstein reaction, converting the sluggish alkyl chloride into a transient, highly electrophilic alkyl iodide. This allows the reaction to proceed at a milder temperature (75 °C), suppressing the thermodynamically favored N-alkylation.

Fig 1: Mechanistic pathway of 1,5-naphthyridin-3-ol alkylation highlighting ambident reactivity.

Quantitative Data Summary

The following table synthesizes optimized reaction parameters derived from validated synthetic campaigns, demonstrating the impact of electrophile reactivity and base selection on the required thermal conditions.

| Substrate | Electrophile | Base | Solvent | Additive | Temp (°C) | Time (h) | Ref |

| 1,5-naphthyridin-3-ol | 1-(2-chloroethyl)pyrrolidine HCl | Cs₂CO₃ | DMSO | NaI (2.0 eq) | 75 | 3 | 1 |

| 1,5-naphthyridin-3-ol | Alkyl Bromides | Cs₂CO₃ | DMF | None | 100 | 17 | 3 |

| 1,5-naphthyridin-3-ol | 2-bromoethanol | Cs₂CO₃ | DMF | None | 80-90 | 12 | 4 |

Experimental Protocols

Fig 2: Step-by-step experimental workflow for the O-alkylation of 1,5-naphthyridin-3-ol.

Protocol A: Finkelstein-Assisted O-Alkylation (For Alkyl Chlorides)

This protocol is optimized for hydrochloride salts of alkyl chlorides, utilizing NaI to accelerate the reaction and minimize thermal degradation 1.

Reagents:

-

1,5-naphthyridin-3-ol (1.0 equiv, e.g., 50 mg, 342 µmol)

-

1-(2-chloroethyl)pyrrolidine hydrochloride (2.0 equiv, 684 µmol)

-

Sodium Iodide (NaI) (2.0 equiv, 684 µmol)

-

Cesium Carbonate (Cs₂CO₃) (3.5 equiv, 1.2 mmol) (Note: Extra base is required to neutralize the HCl salt of the electrophile)

-

Anhydrous DMSO (0.1 - 0.2 M relative to substrate)

Step-by-Step Methodology:

-

Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add 1,5-naphthyridin-3-ol, Cs₂CO₃, and anhydrous DMSO. Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere to ensure complete deprotonation.

-

Activation : Add the alkyl chloride hydrochloride salt and NaI to the stirring mixture. The solution may undergo a slight color change as the alkyl iodide is generated in situ.

-

Heating : Seal the vial and heat the reaction mixture to 75 °C using a pre-heated oil bath or heating block. Maintain vigorous stirring for 3 hours.

-

Reaction Quench : Cool the mixture to room temperature. Dilute the reaction with deionized H₂O (approx. 5 volumes relative to DMSO) to solubilize the inorganic salts.

-

Extraction : Extract the aqueous phase three times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Washing & Drying : Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue via flash column chromatography (typically utilizing a DCM/MeOH gradient, e.g., 0-10% MeOH in DCM) to isolate the pure O-alkylated product.

Protocol B: Robust O-Alkylation (For Alkyl Bromides/Iodides)

This protocol is designed for highly reactive alkyl bromides or iodides where in situ halogen exchange is unnecessary 3.

Reagents:

-

1,5-naphthyridin-3-ol (1.0 equiv, e.g., 500 mg, 3.42 mmol)

-

Alkyl Bromide (1.2 - 1.5 equiv)

-

Cesium Carbonate (Cs₂CO₃) (3.0 equiv, 10.26 mmol)

-

Anhydrous DMF (0.2 M relative to substrate)

Step-by-Step Methodology:

-

Assembly : In a round-bottom flask under nitrogen, suspend 1,5-naphthyridin-3-ol and Cs₂CO₃ in anhydrous DMF.

-

Addition : Add the alkyl bromide dropwise at room temperature.

-

Thermal Activation : Heat the reaction mixture to 80–100 °C. Monitor the reaction via LC-MS or TLC. Complete conversion typically requires 12 to 17 hours depending on the steric bulk of the electrophile.

-

Workup : Cool to room temperature. Dilute with a 10% MeOH/DCM solution and filter the mixture through a pad of Celite to remove the insoluble inorganic salts (CsBr, unreacted Cs₂CO₃).

-

Concentration : Wash the Celite pad with additional 10% MeOH/DCM. Concentrate the filtrate in vacuo. If residual DMF persists, co-evaporate with toluene or perform an aqueous wash.

Analytical Self-Validation

To confirm successful O-alkylation and rule out N-alkylation, researchers must rely on Nuclear Magnetic Resonance (NMR) spectroscopy:

-

¹H NMR : The methylene protons (-CH₂-O-) directly attached to the oxygen atom in the O-alkylated product will appear as a triplet heavily shifted downfield (typically between 4.00 – 4.50 ppm ). In contrast, an N-alkylated product will shift these protons to a different environment, and the aromatic protons of the naphthyridine core will lose their characteristic chemical shifts due to the disruption of aromaticity in the pyridone-like ring.

-

¹³C NMR : The C3 carbon of the 1,5-naphthyridine ring will resonate at approximately 150–155 ppm for the O-alkylated ether. If N-alkylation occurred, this carbon transitions to a carbonyl-like state, shifting significantly downfield to >170 ppm .

References

- US9066954B2 - Fused heterocyclic derivatives and methods of use. Google Patents.

- WO2017137744A1 - Heterocyclic compounds, in particular 2-oxo-4,4,5,5,6,6,7,7-octahydrobenzoxazole derivatives, and their use as antibacterial compounds. Google Patents.

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC (nih.gov).

- The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Benchchem.

Sources